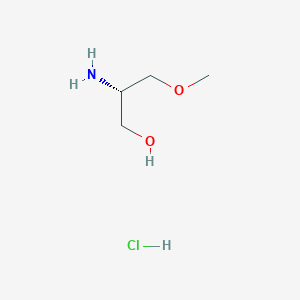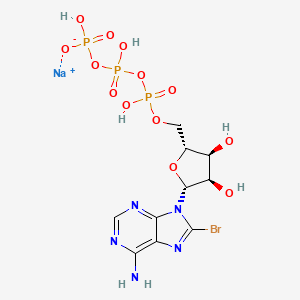![molecular formula C8H4BrNOS B1380705 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde CAS No. 1367941-75-0](/img/structure/B1380705.png)
3-Bromothieno[3,2-b]pyridine-2-carbaldehyde
Descripción general
Descripción
3-Bromothieno[3,2-b]pyridine-2-carbaldehyde (3-BTPC) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. 3-BTPC is a nitrogen-containing aromatic compound that is composed of a thiophene ring fused to a pyridine ring. It has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. Additionally, 3-BTPC has been found to be an important component of several medicinal plants and has been used in the synthesis of various drugs. As such, 3-BTPC has become an increasingly important compound in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Building Blocks in Organic Synthesis
Lucas et al. (2015) described the regioselective bromination of thieno[2,3-b]pyridine, highlighting the potential of bromothieno[2,3-b]pyridines as building blocks for drug discovery research. The selective bromination at the 4-position and subsequent cross-coupling reactions demonstrate the versatility of these compounds in organic synthesis (Lucas et al., 2015).
Synthesis of Heterocyclic Compounds
Boros and Kaldor (2015) developed a telescoped procedure for the synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one, which simplifies previous methods and reduces associated risks. This work underlines the importance of such compounds in the synthesis of complex heterocyclic structures (Boros & Kaldor, 2015).
Catalytic Applications
Cho and Kim (2008) studied the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids in the presence of a palladium catalyst, showcasing the compound's utility in catalyzed reactions to produce diverse heterocyclic compounds (Cho & Kim, 2008).
Surface Chemistry
Popova et al. (2004) used in situ FTIR spectroscopy to study the adsorption of pyridine-3-carbaldehyde on TiO2 and a V-Ti-O catalyst, which has implications for understanding surface interactions in catalysis and sensor applications (Popova et al., 2004).
Antitumor Activity
Queiroz et al. (2011) explored the synthesis and evaluation of the growth inhibitory activity of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates on human tumor cell lines, indicating the potential therapeutic applications of such derivatives (Queiroz et al., 2011).
Propiedades
IUPAC Name |
3-bromothieno[3,2-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNOS/c9-7-6(4-11)12-5-2-1-3-10-8(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXDACNHNUFONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(S2)C=O)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothieno[3,2-b]pyridine-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-](/img/structure/B1380628.png)
![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)


![tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1380635.png)
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-2-yl]-2-methylpropanamide](/img/structure/B1380636.png)



